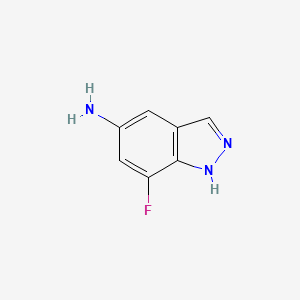

7-fluoro-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6FN3 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

7-fluoro-1H-indazol-5-amine |

InChI |

InChI=1S/C7H6FN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |

InChI Key |

UTMPXPRCSDSDOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 1h Indazol 5 Amine and Its Analogues

Established Synthetic Routes for Indazole Core Formation

The construction of the bicyclic indazole framework can be achieved through several classical and modern synthetic strategies. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, and can be broadly categorized into reductive cyclization, transition metal-catalyzed cross-coupling reactions, and cycloaddition pathways.

Reductive Cyclization Approaches

Reductive cyclization is a well-established and widely employed method for the synthesis of the indazole core. This approach typically involves the intramolecular cyclization of an ortho-substituted nitrobenzene (B124822) derivative. A common strategy is the Cadogan reaction, where an ortho-nitrobenzaldehyde is condensed with an amine, followed by a reductive cyclization of the resulting imine, often promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine. This method offers a mild and efficient one-pot synthesis of 2H-indazoles from commercially available starting materials. rsc.org

Another reductive cyclization approach involves the treatment of o-nitro-ketoximes. These starting materials can be readily synthesized and their subsequent cyclization provides access to 1H-indazoles. orientjchem.org Organophosphorus reagents have also been utilized to mediate the reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| o-Nitrobenzaldehyde and Amine | Tri-n-butylphosphine | 2H-Indazole | rsc.org |

| o-Nitro-ketoxime | Reducing Agent | 1H-Indazole | orientjchem.org |

| Substituted Benzamidine | Organophosphorus Reagent | 3-Amino-2H-indazole | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency and functional group tolerance. chemrxiv.org Palladium-catalyzed intramolecular C-H amination of aminohydrazones is a notable example, providing a ligand-free method for the synthesis of 1H-indazoles. organic-chemistry.orgnih.gov

Copper-catalyzed reactions have also been successfully employed. For instance, the intramolecular Ullmann-type reaction of a hydrazone derived from an ortho-halobenzaldehyde can yield the corresponding 1H-indazole. moldb.com Furthermore, copper(II) acetate (B1210297) can mediate the N-N bond formation in the cyclization of ketimines prepared from o-aminobenzonitriles to afford 1H-indazoles. organic-chemistry.org Rhodium and cobalt catalysts have been used in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes through C-H activation and annulation. organic-chemistry.org

| Catalyst | Starting Materials | Product | Reference |

| Palladium | Aminohydrazone | 1H-Indazole | organic-chemistry.orgnih.gov |

| Copper | o-Halobenzaldehyde hydrazone | 1H-Indazole | moldb.com |

| Rhodium/Cobalt | Azobenzene and Aldehyde | N-Aryl-2H-indazole | organic-chemistry.org |

Cycloaddition Reaction Pathways

Cycloaddition reactions provide a convergent and efficient approach to the indazole skeleton. The [3+2] dipolar cycloaddition of diazo compounds with arynes is a prominent method for the synthesis of substituted indazoles. researchgate.net This reaction proceeds under mild conditions and offers a direct route to a wide range of indazole derivatives. Similarly, the reaction of sydnones with arynes furnishes 2H-indazoles through a [3+2] cycloaddition followed by a retro-[4+2] cycloaddition to extrude carbon dioxide.

Another cycloaddition strategy involves the reaction of in situ generated nitrile imines with benzyne, leading to the formation of 1-substituted-1H-indazoles. nih.gov This method is rapid and provides access to N(1)-C(3) disubstituted indazoles. nih.gov

| Dipole | Dipolarophile | Product | Reference |

| Diazo compound | Aryne | Substituted Indazole | researchgate.net |

| Sydnone | Aryne | 2H-Indazole | |

| Nitrile Imine | Benzyne | 1-Substituted-1H-indazole | nih.gov |

Targeted Synthesis of 7-Fluoro-1H-Indazol-5-amine

The synthesis of this compound requires careful consideration of the regioselective introduction of both the fluorine atom at the 7-position and the amine group at the 5-position. The synthetic strategy can either involve the construction of the indazole ring from a pre-functionalized benzene derivative or the functionalization of a pre-formed indazole core.

Functionalization Strategies for Fluorine and Amine Introduction

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods. Direct fluorination of an existing indazole is one possibility. For instance, N-fluorobenzenesulfonimide (NFSI) has been used for the metal-free, regioselective C-3 fluorination of 2H-indazoles. organic-chemistry.org However, achieving fluorination at the 7-position would likely require a different strategy, possibly involving directed ortho-metalation followed by treatment with an electrophilic fluorine source. A more common approach is to start with a commercially available fluorinated benzene derivative. For example, the synthesis of 7-fluoro-1H-indazole can be accomplished starting from 2-fluoro-6-methylaniline. guidechem.com

The introduction of an amine group can be achieved through several standard aromatic functionalization techniques. Nitration followed by reduction is a classic approach. Alternatively, palladium-catalyzed amination of a halo-substituted indazole is a modern and efficient method. researchgate.net For instance, a bromo- or chloro-substituted 7-fluoroindazole could potentially be aminated at the 5-position using a suitable amine source and a palladium catalyst.

Regioselective Synthesis Considerations for 7-Fluoro and 5-Amino Substitution

Achieving the desired 7-fluoro and 5-amino substitution pattern with high regioselectivity is a key challenge. A plausible synthetic route would involve starting with a benzene ring that already contains the required substituents or precursors in the correct positions. For example, a synthesis could commence with a 2,4-difluoro-6-nitrotoluene derivative. The nitro group can serve as a precursor to the amine group, and the fluorine atoms can direct the subsequent reactions.

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been reported, which involves the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) followed by cyclization with hydrazine (B178648). chemrxiv.orgchemrxiv.org This strategy of pre-functionalizing the benzene ring and then forming the indazole core highlights a viable approach for the synthesis of specifically substituted indazoles. By analogy, a similar strategy could be envisioned for this compound, potentially starting from a 2-fluoro-4-nitro-6-substituted benzonitrile, where the 6-substituent facilitates the cyclization with hydrazine to form the pyrazole ring.

Another consideration is the order of functionalization. It might be more advantageous to introduce the amine group at a later stage to avoid potential side reactions. For instance, one could synthesize 7-fluoro-5-bromo-1H-indazole and then perform a palladium-catalyzed amination to introduce the 5-amino group. The electronic properties of the fluorine atom at the 7-position would influence the regioselectivity of electrophilic aromatic substitution reactions on the indazole ring, a factor that must be carefully considered in any post-functionalization strategy.

| Precursor Strategy | Description | Potential Starting Material |

| Pre-functionalized Benzene | Building the indazole ring from a benzene derivative already containing the fluoro and a precursor to the amino group. | 2-Fluoro-4-nitro-6-methylaniline |

| Post-functionalization of Indazole | Synthesizing a 7-fluoroindazole and subsequently introducing the amino group at the 5-position. | 7-Fluoro-5-bromo-1H-indazole |

Derivatization and Functional Group Interconversion Strategies

Functionalization of the this compound scaffold is crucial for developing a diverse library of compounds for structure-activity relationship (SAR) studies. Strategies primarily target modifications at the indazole core and reactions involving the amine group.

The indazole core offers several positions for modification to modulate the physicochemical and biological properties of the molecule. Key strategies include C-H functionalization and cross-coupling reactions, often preceded by halogenation.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds on the indazole ring. rsc.orgmdpi.com This strategy is often employed at the C3 or C5 positions. For instance, in a process analogous to modifying the this compound core, 3-bromo-indazol-5-amine can be coupled with various arylboronic acids. researchgate.net The reaction, assisted by microwave irradiation and a suitable catalyst system like Pd(OAc)₂ with RuPhos as a ligand, efficiently introduces diverse aryl groups at the C3 position, yielding 3-aryl-1H-indazol-5-amine derivatives in good to excellent yields. researchgate.net The choice of catalyst, base, and solvent system is critical for achieving high efficiency. mdpi.comresearchgate.net

Another significant strategy is the direct C-H functionalization, which avoids the need for pre-functionalized substrates like halo-indazoles. nih.govacs.org Silver(I)-mediated intramolecular oxidative C-H amination, for example, allows for the direct formation of the indazole ring system and can be adapted for further derivatization. nih.govacs.org While less common for direct modification of a pre-formed core, this approach highlights the advancing methods for creating substituted indazoles.

The table below summarizes Suzuki-Miyaura reaction conditions for functionalizing amino-indazole cores, which can be adapted for this compound.

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Class | Reference |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | 3-Aryl-1H-indazol-5-amine | researchgate.net |

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, Microwave | 3-Aryl-1H-indazoles | researchgate.net |

| 5-Bromo-1H-indazol-3-amine | Substituted boronic acid esters | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | 5-Aryl-1H-indazol-3-amine | nih.gov |

The 5-amino group of this compound is a versatile handle for introducing a wide range of functional groups through various reactions, most notably acylation and protection strategies.

Acylation is a common method to form amide derivatives, which can significantly alter the compound's properties. In a representative synthetic scheme, an amino-indazole can be acylated with chloroacetic anhydride (B1165640) under basic conditions. nih.gov The resulting chloroacetamide intermediate is then readily coupled with nucleophiles like thiophenols or piperazines to generate a library of amide-linked indazole hybrids. nih.gov This two-step process allows for extensive diversification.

Protecting the amine group is another critical functional group interconversion. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. The reaction of an amino-indazole, such as 5-bromo-1H-indazol-3-amine, with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) effectively yields the N-Boc protected derivative. nih.gov This protection strategy is essential when subsequent reactions require harsh conditions that the free amine might not tolerate.

The following table details examples of functionalization reactions on the amine group of indazole analogues.

| Indazole Substrate | Reagent(s) | Reaction Type | Product Class | Reference |

| 5-Aryl-1H-indazol-3-amine | 1. Chloroacetic anhydride2. Thiophenols or Piperazines | Acylation & Nucleophilic Substitution | Ethyl amide-linked indazole hybrids | nih.gov |

| 5-Bromo-1H-indazol-3-amine | Boc Anhydride, DMAP | N-Boc Protection | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | nih.gov |

Optimization and Process Development in this compound Synthesis

The efficient synthesis of this compound requires careful optimization of catalysts, reagents, and reaction conditions, especially when considering the transition from laboratory scale to larger-scale production.

The formation of the indazole ring often involves the cyclization of a substituted aniline (B41778) derivative with a nitrogen source. A primary reagent for this transformation is hydrazine or its hydrate (B1144303). nih.govchemicalbook.com For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by heating 5-bromo-2-fluorobenzonitrile (B68940) with an excess of hydrazine hydrate in ethanol. nih.gov

For subsequent derivatization via cross-coupling, the selection of an appropriate catalyst is paramount. Palladium complexes are the catalysts of choice for Suzuki-Miyaura reactions on indazole scaffolds. mdpi.comresearchgate.net

PdCl₂(dppf)₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is effective and can shorten reaction times. nih.gov

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic catalyst used under microwave conditions. researchgate.net

Systems involving Pd(OAc)₂ (Palladium(II) acetate) combined with specialized phosphine ligands like RuPhos have also proven highly effective. researchgate.net

Alternative catalyst systems are being explored to improve efficiency and expand substrate scope. Silver(I) salts, such as AgNTf₂, have been used as oxidants in combination with copper(II) acetate (Cu(OAc)₂) to mediate the intramolecular C-H amination of arylhydrazones, providing a direct route to the 1H-indazole core. nih.govacs.org

Transitioning a synthetic route to a larger scale necessitates the optimization of reaction conditions to ensure safety, efficiency, and purity while minimizing the need for costly purification methods like column chromatography. chemrxiv.org

A case study on the synthesis of the analogous 7-bromo-4-chloro-1H-indazol-3-amine provides valuable insights into process development. chemrxiv.org The initial cyclization with hydrazine hydrate was optimized by screening various solvents. While aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) allowed the reaction to proceed under mild conditions, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) were found to provide better regioselectivity and are more easily recycled due to their immiscibility with water. chemrxiv.org

Further optimization involved adjusting the equivalents of hydrazine hydrate and the solvent volume. It was found that using 4 equivalents of hydrazine hydrate in 5 volumes of 2-MeTHF at 95 °C gave excellent conversion. chemrxiv.org For scale-up, conducting the reaction at temperatures above the solvent's boiling point required the use of a pressure reactor, which successfully enabled production on a hundred-gram scale without the need for chromatographic purification. chemrxiv.org

Tuning reaction parameters such as temperature and time is also crucial. The synthesis of the parent 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde (B42452) can be achieved by heating with hydrazine monohydrate at a high temperature (180 °C) for 10 hours. chemicalbook.com An alternative procedure involves refluxing for an extended period (12–48 hours), indicating a trade-off between reaction time and temperature that must be optimized for large-scale efficiency and energy consumption. chemicalbook.com

The table below outlines the optimization of the cyclization reaction for a halo-indazol-amine, demonstrating a systematic approach to process development.

| Solvent | Temperature (°C) | Hydrazine Hydrate (eq.) | Conversion (%) | Desired/Undesired Isomer Ratio | Reference |

| NMP | 60 | 2 | >95% | 50:50 | chemrxiv.org |

| DMSO | 60 | 2 | >95% | 50:50 | chemrxiv.org |

| 2-MeTHF | 95 | 2 | Incomplete | 70:30 | chemrxiv.org |

| 2-MeTHF | 95 | 4 | >99% | 70:30 | chemrxiv.org |

Chemical Reactivity and Mechanistic Investigations of 7 Fluoro 1h Indazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring of 7-fluoro-1H-indazol-5-amine is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the existing substituents.

Electrophilic Substitution: The aromatic character of the indazole ring allows for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. ambeed.com The positions of substitution are directed by the activating effect of the amino group and the deactivating, meta-directing effect of the fluorine atom. For instance, bromination of 7-methyl-1H-indazol-5-amine can lead to the introduction of a bromine atom onto the indazole ring. Similarly, the fluorination of an indazole core can be achieved via electrophilic fluorination.

Nucleophilic Substitution: The amino group at the C5 position is a key site for nucleophilic reactions. It can undergo diazotization followed by substitution, allowing for the introduction of a wide variety of functional groups. Furthermore, the fluorine atom at the C7 position can potentially undergo nucleophilic substitution, where it is replaced by other nucleophiles like hydroxides, alkoxides, or other amines, although this is generally less facile on an aromatic ring. ambeed.comevitachem.com The amino group itself is typically introduced onto the indazole scaffold via nucleophilic substitution reactions during synthesis.

Oxidation and Reduction Pathways

The functional groups of this compound are amenable to both oxidation and reduction, providing pathways to a variety of derivatives.

Oxidation: The primary amine at the C5 position can be oxidized to form the corresponding imine or nitrile derivatives. smolecule.com The indazole ring itself can also undergo oxidation under appropriate conditions. ambeed.com For example, the oxidation of the N-H bond in a related indazole derivative has been achieved using m-chloroperoxybenzoic acid (mCPBA).

Reduction: The indazole ring can be partially saturated through reduction reactions. For instance, catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst can lead to the reduction of the heterocyclic ring. If a nitro group were present on the ring, it could be readily reduced to an amino group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Cross-Coupling Reactions Involving Halo-Indazole Precursors (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the functionalization of the indazole core and are instrumental in the synthesis of this compound and its derivatives. smolecule.com These reactions typically involve the coupling of a halo-indazole precursor with a boronic acid or ester.

The synthesis of various substituted indazoles often begins with a halogenated indazole. For instance, a bromo-indazole can be coupled with an aryl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. rsc.org A general and efficient method for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles like indazoles has been developed, allowing for the reaction of variously substituted indazole halides under mild conditions. nih.gov

The C3 position of the 1H-indazole ring is a common site for functionalization via Suzuki-Miyaura cross-coupling. nih.govmdpi.com This often requires initial iodination at the C3 position, followed by protection of the N-H group before the coupling reaction. nih.govmdpi.com The choice of catalyst, solvent, and base is crucial for optimizing the reaction yield and selectivity. rsc.orgmdpi.com Ferrocene-based palladium complexes have shown high catalytic activity in these transformations. mdpi.com

| Halo-Indazole Precursor | Coupling Partner | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-Fluoro-5-iodo-3-methyl-2H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Dioxane | 7-Fluoro-5-(4-methoxyphenyl)-3-methyl-2H-indazole | 55% | |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Moderate to good | rsc.org |

| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 5-methoxy-3-phenyl-1H-indazole | High (>80%) | nih.gov |

Tautomerism and Isomerism in Fluoroindazol-Amines

Tautomerism, the ready interconversion of structural isomers, is a key characteristic of indazoles. wikipedia.org This phenomenon typically involves the migration of a proton. chemistwizards.com For indazole derivatives, the most common form is annular tautomerism, where a proton can occupy two or more positions within the heterocyclic system. wikipedia.org

1H-indazole and 2H-indazole are the two primary tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable. nih.gov The presence of substituents, such as the fluorine and amino groups in this compound, can influence the position of this equilibrium.

In addition to prototropic tautomerism, other forms like amine-imine and keto-enol tautomerism can be relevant, especially when considering the reactivity of the amino group and potential for reactions at other positions on the ring. chemistwizards.comnih.gov For example, Schiff base derivatives of similar compounds can exhibit enol-imine/keto-amine tautomerism. nih.gov The specific tautomeric form present can have significant implications for the compound's chemical reactivity and biological activity. nih.gov

Computational Studies on Reaction Mechanisms and Intermediates

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and intermediates involved in the chemical transformations of indazole derivatives. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Theoretical studies have been conducted to understand the regioselectivity of reactions on the indazole ring. rsc.org For instance, computational analysis has been used to estimate the reactivity of different positions on the 4-sulfonamido NH-indazole ring towards bromination. rsc.org

Mechanistic studies on the Suzuki-Miyaura cross-coupling have also benefited from computational approaches. Calculations have been used to determine the energy barriers for the formation of intermediates with different palladium catalysts, helping to explain observed differences in catalytic activity. mdpi.com Furthermore, theoretical investigations have shed light on the inhibitory effects of unprotected azoles on palladium-catalyzed cross-coupling reactions. nih.gov

Computational studies on the reaction of indazoles with formaldehyde (B43269) have elucidated the reaction pathways, confirming that the reaction can proceed through either neutral or protonated species depending on the conditions. acs.org These theoretical models are crucial for understanding the underlying principles governing the reactivity of compounds like this compound and for designing new synthetic routes.

Biological and Pharmacological Research Applications of 7 Fluoro 1h Indazol 5 Amine Analogues Pre Clinical Focus

Exploration of Molecular Targets and Pathways

The therapeutic potential of 7-fluoro-1H-indazol-5-amine analogues is rooted in their ability to interact with and modulate the activity of key proteins involved in cellular signaling pathways. These interactions are fundamental to their observed biological effects.

Kinase Inhibition Profiles

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Analogues of this compound have been investigated for their ability to inhibit various kinases.

PKMYT1: The indazole scaffold has been identified as a promising core for the development of inhibitors of the membrane-associated tyrosine- and threonine-specific Cdc2-inhibitory kinase (PKMYT1). PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition is a potential therapeutic strategy for cancers with dysfunctional cell cycle control. Recent patent literature discloses indazole compounds with PKMYT1 inhibitory activity. google.combioworld.com In one study, the replacement of a phenol (B47542) headgroup with an indazole moiety in a series of kinase inhibitors led to enhanced potency against PKMYT1. nih.gov An exemplified compound from a recent patent filing demonstrated an IC50 value of 9.7 nM against recombinant human full-length MYT1 kinase activity. bioworld.com

RIP2: Receptor-Interacting Protein 2 (RIP2) kinase is a central component of the innate immune system. A specific analogue, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), has been characterized as a highly potent and selective inhibitor of RIP2 kinase. nih.gov This compound has been instrumental as a tool to explore the role of RIP2 in NOD1 and NOD2 mediated disease pathogenesis. nih.gov

Tyrosine Kinases: The fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases, are validated targets in cancer therapy. Indazole-based compounds have been identified as inhibitors of FGFR1, FGFR2, and FGFR3. nih.gov One study identified a potent indazole derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine, which inhibits FGFR1 with an IC50 value of 100 nM. researchgate.net Other research has yielded indazole-containing fragments that inhibit FGFR1–3 in the range of 0.8–90 μM. nih.gov

| Target | Compound/Analogue Class | Activity (IC50) |

|---|---|---|

| PKMYT1 | Indazole Compound (Example 63) | 9.7 nM bioworld.com |

| RIP2 | GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine) | Potent and Selective Inhibitor nih.gov |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | 100 nM researchgate.net |

| FGFR1-3 | Indazole-containing fragments | 0.8–90 μM nih.gov |

Enzyme Modulation

Beyond kinases, analogues of this compound have been explored for their effects on other classes of enzymes.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key regulator of immune responses. While specific data on this compound analogues is limited, the broader indazole scaffold has been investigated as a potential high-affinity heme-binding scaffold for the development of IDO1 inhibitors.

CYP1A2: Cytochrome P450 1A2 (CYP1A2) is an important enzyme involved in drug metabolism. The potential for drug-drug interactions is a critical consideration in drug development. There is currently no specific information available on the modulation of CYP1A2 by this compound analogues.

HDAC: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. Novel indazole derivatives have been designed and evaluated as HDAC inhibitors. nih.gov Specific compounds, 15k and 15m from one study, were identified as potent inhibitors of HDAC1 (IC50 = 2.7 nM and 3.1 nM, respectively), HDAC2 (IC50 = 4.2 nM and 3.6 nM, respectively), and HDAC8 (IC50 = 3.6 nM and 3.3 nM, respectively). nih.gov

NOS: Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. While direct studies on this compound analogues are lacking, a related compound, 7-nitro indazole, has been shown to inhibit mouse cerebellar nitric oxide synthase with an IC50 of 0.47 μM.

| Target | Compound/Analogue Class | Activity (IC50) |

|---|---|---|

| HDAC1 | Indazole derivative 15k | 2.7 nM nih.gov |

| HDAC1 | Indazole derivative 15m | 3.1 nM nih.gov |

| HDAC2 | Indazole derivative 15k | 4.2 nM nih.gov |

| HDAC2 | Indazole derivative 15m | 3.6 nM nih.gov |

| HDAC8 | Indazole derivative 15k | 3.6 nM nih.gov |

| HDAC8 | Indazole derivative 15m | 3.3 nM nih.gov |

| Nitric Oxide Synthase (mouse cerebellar) | 7-Nitro indazole | 0.47 μM |

Receptor Interaction Studies

The ability of small molecules to interact with cellular receptors is a cornerstone of pharmacology. While extensive specific data for this compound analogues is not available, the broader class of indazole derivatives has been shown to interact with various receptors. For instance, the indazole nucleus is a structural feature in granisetron, a serotonin (B10506) 5-HT3 receptor antagonist. This indicates the potential of the indazole scaffold to be adapted for specific receptor targeting.

In Vitro Biological Activity Assessments

The anti-cancer potential of this compound analogues has been primarily evaluated through in vitro studies on various cancer cell lines. These studies provide insights into their anti-proliferative effects and the underlying mechanisms of action.

Cell Proliferation Inhibition in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anti-cancer agent. Analogues of this compound have demonstrated inhibitory activity against a range of cancer cell lines.

HCT116: In a study on novel indazole-based HDAC inhibitors, compounds 15k and 15m showed better anti-proliferative activities against HCT-116 (human colorectal carcinoma) cells than the positive control, SAHA. nih.gov

K562, A549, Hep-G2: A series of 1H-indazole-3-amine derivatives were evaluated for their anti-proliferative activity against human chronic myeloid leukemia (K562), human lung cancer (A549), and human hepatoma (Hep-G2) cell lines. One compound, 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.

MCF-7: The anti-proliferative effects of indazole analogues have also been observed in MCF-7 (human breast adenocarcinoma) cells.

Caco2: There is limited specific information available regarding the anti-proliferative activity of this compound analogues on Caco-2 (human colorectal adenocarcinoma) cells.

| Cell Line | Cancer Type | Compound/Analogue Class | Activity (IC50) |

|---|---|---|---|

| HCT116 | Colorectal Carcinoma | Indazole-based HDAC inhibitors (15k, 15m) | More potent than SAHA nih.gov |

| K562 | Chronic Myeloid Leukemia | 1H-indazole-3-amine derivative (6o) | 5.15 µM |

| A549 | Lung Cancer | 1H-indazole-3-amine derivatives | Varies |

| Hep-G2 | Hepatoma | 1H-indazole-3-amine derivatives | Varies |

| MCF-7 | Breast Adenocarcinoma | Indazole analogues | Varies |

Apoptosis Induction and Cell Cycle Modulation

In addition to inhibiting proliferation, effective anti-cancer agents often induce programmed cell death (apoptosis) and/or disrupt the cell cycle in cancer cells.

Apoptosis Induction: The indazole derivative 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner. This effect was suggested to be mediated through the inhibition of Bcl2 family members and the p53/MDM2 pathway.

Cell Cycle Modulation: The potent indazole-based HDAC inhibitors, 15k and 15m, were found to arrest the cell cycle in the G2/M phase in HCT-116 and HeLa cells. nih.gov This effect was similar to that of the reference compound SAHA. nih.gov

Anti-inflammatory Response Evaluation

Analogues of the indazole scaffold have been extensively investigated for their anti-inflammatory properties through various preclinical models. Research has demonstrated that these compounds can modulate key pathways involved in the inflammatory response. For instance, studies on indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) have shown significant, dose-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation. researchgate.netnih.gov In in vitro assays, 5-aminoindazole, in particular, exhibited potent COX-2 inhibition, with a maximum inhibition of 78% at a concentration of 50 μM. nih.gov

The anti-inflammatory effects of these analogues also extend to the inhibition of pro-inflammatory cytokines. Indazole and its derivatives have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. researchgate.net This cytokine inhibition is a critical mechanism, as TNF-α and IL-1β are pivotal mediators of the inflammatory cascade. Furthermore, some indazole derivatives act as glucocorticoid receptor (GR) modulators, displaying efficacy in cellular transrepression assays at picomolar concentrations, indicating a potent ability to suppress inflammatory gene expression. nih.gov Other analogues have been developed as pan-Janus kinase (JAK) inhibitors, targeting the JAK-STAT signaling pathway, which is crucial for the response to a wide range of pro-inflammatory cytokines. nih.gov Benzydamine, an indazole-containing non-steroidal anti-inflammatory drug (NSAID), functions through its analgesic, antipyretic, and anti-edema properties, further highlighting the therapeutic potential of this chemical class in managing inflammation. taylorandfrancis.com

| Compound | Parameter | Result (IC50 Value) |

|---|---|---|

| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 µM |

| Indazole | COX-2 Inhibition | 23.42 µM |

| Celecoxib (Reference) | COX-2 Inhibition | 5.10 µM |

Antimicrobial Efficacy

Derivatives of the indazole core structure have demonstrated notable antimicrobial activity against a range of pathogens. taylorandfrancis.com In vitro screening of various N-methyl-3-aryl indazoles revealed significant inhibitory activity against several bacterial and fungal strains. gdcplkd.ac.inorientjchem.org For example, certain compounds showed superior activity against Xanthomonas campestris when compared to the standard antibiotic streptomycin. gdcplkd.ac.in Specifically, compounds designated 5a, 5f, and 5i exhibited zones of inhibition of 2.1, 2.2, and 2.3 cm, respectively. gdcplkd.ac.in Other analogues displayed excellent activity against Bacillus megaterium. gdcplkd.ac.inorientjchem.org

The antimicrobial evaluation of a broader collection of indazole derivatives identified compounds with antibacterial potency against clinically relevant and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera. nih.govresearchgate.net Some 2H-indazoles displayed weak to modest activity against Gram-positive clinical isolates, with Minimum Inhibitory Concentration (MIC) values around 128 μg/mL against Enterococcus faecalis. nih.gov Another indazole derivative showed a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 64 to 128 µg/mL. nih.gov The research indicates that the antimicrobial activity is highly dependent on the specific substitutions on the indazole ring. mdpi.com For instance, certain compounds showed potent activity against the pathogenic fungi Candida albicans with a low MIC. gdcplkd.ac.in

| Compound | Microorganism | Activity Metric | Result |

|---|---|---|---|

| 5i | Xanthomonas campestris | Zone of Inhibition | 2.3 cm |

| 5f | Xanthomonas campestris | Zone of Inhibition | 2.2 cm |

| 5a | Xanthomonas campestris | Zone of Inhibition | 2.1 cm |

| 5j | Bacillus megaterium | Zone of Inhibition | 1.6 cm |

| 5a | Bacillus megaterium | Zone of Inhibition | 1.5 cm |

| 5b, 5d | Candida albicans | MIC | 75 µL |

| 5a, 5f, 5i | Xanthomonas campestris | MIC | 50 µL |

In Vivo Preclinical Efficacy Studies (Non-human Models)

Evaluation in Disease Models (e.g., Infectious Disease Models, Inflammatory Diseases)

The therapeutic potential of indazole analogues observed in vitro has been further assessed in non-human preclinical disease models. A widely used model for acute inflammation is the carrageenan-induced hind paw edema in rats. In this model, indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, significantly, dose-dependently, and time-dependently inhibited paw edema. researchgate.netnih.gov The compound 5-aminoindazole produced a maximum inhibition of 83.09% at its highest tested dose, an effect comparable to the standard NSAID diclofenac. nih.gov These studies provide strong in vivo evidence for the anti-inflammatory efficacy of this class of compounds.

Beyond general inflammatory models, indazole derivatives have been evaluated in more specific pathological contexts. For example, the indazole derivative In-Cl has demonstrated neuroprotective effects and promoted axon myelination in in vivo models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.gov This suggests a potential role for these analogues in treating neuroinflammatory and autoimmune diseases. While many studies focus on inflammatory conditions, the broad biological activity of indazoles suggests their potential utility in other disease models, pending further investigation.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarker analysis in preclinical studies helps to connect compound exposure with its biological effect, providing insight into the mechanism of action in a living system. For indazole analogues with anti-inflammatory properties, relevant biomarkers include the levels of pro-inflammatory cytokines and enzymes. Although often measured ex vivo or in vitro, the modulation of these markers following in vivo administration is a key PD endpoint. For instance, the inhibition of COX-2, TNF-α, and IL-1β serves as a direct measure of the compound's engagement with its intended targets within the inflammatory pathway. researchgate.net

In other disease models, different biomarkers are relevant. For example, in a study involving spontaneously hypertensive rats, chronic administration of 7-nitroindazole (B13768) markedly decreased plasma levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, and homocysteine. nih.gov These molecules are recognized biomarkers for cardiovascular dysfunction. nih.gov The ability to modulate such specific biomarkers in vivo demonstrates the targeted pharmacological activity of indazole derivatives and supports their further development.

Mechanisms of Action Elucidation (Molecular and Cellular Level)

Pathway Analysis and Signaling Cascade Investigations

Understanding the molecular mechanisms of indazole analogues is crucial for their development as therapeutic agents. Research indicates that their anti-inflammatory effects are mediated through the inhibition of key signaling pathways. A primary mechanism is the downregulation of the cyclooxygenase (COX) pathway. By inhibiting COX-2, indazole derivatives reduce the production of prostaglandins, which are critical mediators of inflammation, pain, and fever. researchgate.netnih.gov

Furthermore, these compounds interfere with critical cytokine signaling cascades. Studies have demonstrated that indazole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.net This points to an interaction with upstream signaling pathways that regulate the transcription of these cytokine genes, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs, as this transcription factor controls the expression of numerous inflammatory mediators. researchgate.net Investigations into other indazole analogues have also identified the inhibition of the Janus kinase (JAK) family of enzymes as a key mechanism. nih.gov By blocking JAKs, these compounds can disrupt the JAK-STAT signaling pathway, which is essential for transmitting signals from a multitude of cytokine and growth factor receptors involved in inflammation and immunity. nih.gov

Structure-Mechanism Relationships

The indazole core, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors. nih.govnih.gov The mechanism of action for indazole-based inhibitors is fundamentally linked to their ability to occupy the ATP-binding site of kinases. The structure of these analogues, particularly the substitutions on the indazole core, dictates the precise binding interactions and ultimately determines the compound's potency and selectivity.

The primary mechanism involves the indazole nucleus acting as a "hinge-binder." It mimics the adenine (B156593) portion of ATP, forming critical hydrogen bonds with the backbone amino acids of the kinase hinge region. This interaction anchors the molecule within the active site. For example, molecular docking studies of indazole-based inhibitors targeting Polo-like kinase 4 (PLK4) revealed that the indazole core forms essential hydrogen bonds with the hinge region residues Glu-90 and Cys-92. nih.gov Similarly, in studies of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the 3-aminoindazole group was shown to occupy the hinge region and form three hydrogen bonds with Ala564 and Glu562. nih.gov

The specific substitutions on this core, such as those found in this compound analogues, are crucial for refining the binding mechanism and enhancing potency.

Role of Fluorine Substitution : The introduction of a fluorine atom onto the indazole ring can significantly influence the compound's interaction with its target. While substitutions at some positions can be detrimental, strategic placement can enhance activity. Research on 1H-indazol-3-amine derivatives as FGFR inhibitors demonstrated that a fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency. nih.gov The binding model of one such analogue revealed that the fluorine atoms contribute to the mechanism by forming hydrophobic interactions with specific amino acid residues in the ATP-binding pocket, such as Val492 and Ala640. nih.gov This demonstrates that the fluorine atom is not merely a structural placeholder but an active contributor to the binding affinity.

Influence of Amine and Other Functional Groups : The position and nature of the amine group are also critical to the mechanism. As noted, the 3-aminoindazole moiety is key to hinge binding in certain FGFR inhibitors. nih.gov Beyond this primary anchor, other functional groups are optimized to form additional interactions that enhance potency and selectivity. For instance, the phenyl ring of the indazole core can participate in π–π stacking with aromatic residues like Phe489 in the active site of FGFR1. nih.gov Further structural optimization of other indazole series has shown that adding groups like a methoxy (B1213986) substituent or an N-ethylpiperazine moiety can lead to significant improvements in inhibitory activity by forming new hydrogen bonds or hydrophobic interactions with residues outside the immediate hinge region. nih.govnih.gov In one series of GSK-3 inhibitors, a methoxy-substituted indazole derivative was found to be nearly five times more potent than its methyl-substituted counterpart, highlighting the importance of such groups for high potency. nih.gov

This relationship, where the core scaffold provides the primary anchoring mechanism and peripheral substituents fine-tune the interactions, allows for the development of highly potent and selective inhibitors.

Interactive Data Tables

The following tables summarize preclinical data for various indazole analogues, illustrating the structure-activity relationships discussed.

Table 1: Effect of Indazole Ring Substitutions on Kinase Inhibition This table shows how different functional groups on the indazole scaffold affect inhibitory concentration (IC50) against various protein kinase targets. Lower IC50 values indicate higher potency.

| Compound | Target Kinase | Key Structural Features | IC50 |

| 27a nih.gov | FGFR1 | 6-Fluoro, 3-Aminoindazole | < 4.1 nM |

| 27a nih.gov | FGFR2 | 6-Fluoro, 3-Aminoindazole | 2.0 nM |

| 99 nih.gov | FGFR1 | 3-Aminoindazole, N-ethylpiperazine | 2.9 nM |

| 50 nih.gov | GSK-3 | 5-Methoxy, 3-Carboxamide | 0.35 µM |

| K22 nih.gov | PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 nM |

| Axitinib nih.gov | PLK4 | Indazole core | 6.5 nM |

| CFI-400945 nih.gov | PLK4 | Indazole core | 2.8 nM |

Structure Activity Relationship Sar and Structure Based Drug Design Studies

Impact of Fluorine Position and Substitution Patterns on Biological Activity

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter a molecule's electronic properties, pKa, lipophilicity, and metabolic stability. chimia.chmdpi.com These modifications can lead to enhanced biological potency, improved cell penetration, and increased bioavailability. chimia.chmdpi.com Approximately 20% of all pharmaceutical drugs contain fluorine, underscoring its importance in drug design. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on indazole derivatives have demonstrated that the position and pattern of fluorine substitution are critical for biological activity. Research on 1H-indazole-3-amine derivatives has shown that the presence and location of fluorine on a phenyl group at the C-5 position of the indazole ring significantly affect anti-proliferative activity. For instance, in one study, a 3,5-difluoro substituent pattern resulted in greater antitumor activity against the Hep-G2 cell line compared to single 4-fluoro or 3-fluoro substitutions. nih.gov This suggests that the arrangement and number of fluorine atoms can enhance interactions with the target protein or improve the molecule's permeability. nih.gov The substitution of fluorine can improve a molecule's ability to permeate biological membranes by adjusting its lipophilicity or by engaging in direct interactions with the target protein. nih.gov

| Substitution Pattern (at C-5 Phenyl Ring) | Relative Anti-proliferative Activity (Hep-G2) | Reference |

| 3,5-difluoro | Highest | nih.gov |

| 4-fluoro | High | nih.gov |

| 3-fluoro | Medium | nih.gov |

| 4-trifluoromethoxy | Lower | nih.gov |

Influence of Amine Group Modifications on Target Interactions

The amine group, particularly in the form of 1H-indazole-3-amine, is recognized as an effective "hinge-binding" fragment in many kinase inhibitors. nih.gov This moiety is crucial for forming key hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition. nih.gov For example, in the multi-targeted kinase inhibitor Linifanib, the 1H-indazole-3-amine structure effectively binds to the kinase hinge region. nih.gov

Modifications to the amine group or its surrounding structure can significantly impact target binding and selectivity. In the development of novel 3-aminoindazole derivatives as anaplastic lymphoma kinase (ALK) inhibitors, using a 3-amino-5-substituted indazole as a starting point led to the discovery of Entrectinib. mdpi.com Entrectinib demonstrated potent inhibition of ALK with an IC50 value of 12 nM and also showed nanomolar activity against related kinases like ROS1 and TRKs. mdpi.com Further structural optimization of other indazole series revealed that the addition of an N-ethylpiperazine group was important for enhancing both enzyme inhibitory and cellular activity against fibroblast growth factor receptor 1 (FGFR1). mdpi.com Similarly, studies on antimalarial compounds incorporating a 1H-indazole-5-amine moiety found that 3-substituted-ureas attached to an aniline (B41778) linker showed better activity than their 4-urea equivalents. nih.gov

Rational Design Principles for Novel 7-Fluoro-1H-Indazol-5-amine Derivatives

Rational drug design leverages an understanding of a biological target's structure and the SAR of existing ligands to create more potent and selective inhibitors. For indazole-based compounds, design strategies often involve structural optimization, scaffold hopping, and molecular hybridization. nih.govnih.gov

A common starting point is the optimization of a known inhibitor scaffold. For example, a series of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors were developed based on the structural optimization of previous quinazoline-based inhibitors. nih.govresearchgate.net This led to the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which demonstrated strong inhibitory activity against both wild-type and mutant forms of FLT3. nih.govresearchgate.net The design focused on maintaining key interactions, where the indazole group plays a vital role in forming hydrogen bonds with the target enzyme. nih.gov

Scaffold hopping is another powerful technique, where the core structure of a molecule is replaced with a functionally equivalent but structurally different moiety to improve properties or explore new chemical space. In the design of anti-influenza compounds targeting the PA-PB1 protein-protein interaction, an initial indazole-containing series was modified by replacing a 2-amino benzamide (B126) group with an α,β-unsaturated carbonyl moiety, and later with a thiourea (B124793) segment, to improve antiviral activity and reduce cytotoxicity. nih.gov This iterative process of modification and evaluation is central to rationally designing novel derivatives with improved therapeutic profiles.

Computational Approaches to SAR

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid assessment of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates. mdpi.com

QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov These models can then be used to predict the activity of newly designed molecules. nih.gov

In a study of indole- and indazole-acylsulfonamides as Nav1.7 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed. rjlbpcs.com These models successfully predicted the activity of the compounds and provided contour maps that highlighted regions where specific properties (e.g., steric bulk, electrostatic charge, hydrophobicity) would either increase or decrease biological activity. rjlbpcs.com For instance, the CoMFA model for Nav1.7 inhibitors had a high predictive capability, as indicated by its statistical parameters. rjlbpcs.com Another QSAR analysis on urea-substituted 2,4-diamino-pyrimidines, including derivatives with a 1H-indazole-5-amine component, identified lipophilicity as a key driver for improved anti-malarial activity. nih.gov

| QSAR Model | q² (Cross-validated R²) | r² (Non-validated R²) | Steric Contribution | Electrostatic Contribution | Reference |

| CoMFA (Nav1.7 Inhibitors) | 0.799 | 0.965 | 53.40% | 46.60% | rjlbpcs.com |

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, providing insights into binding affinity and key molecular interactions. nih.gov This information is crucial for structure-based drug design. jocpr.com For example, docking studies of novel indazole derivatives against the DDR1 kinase (PDB: 6FEW), a protein linked to renal cancer, helped to rationalize their binding modes. nih.gov

In the rational design of FLT3 inhibitors, molecular docking of a potent compound (8r) into the ATP binding site (PDB: 4RT7) revealed critical hydrogen bonds. nih.gov The amino hydrogen of the indazole ring was shown to form a hydrogen bond with the amide oxygen of Cys694, while the amide N-H of the ligand bonded with the oxygen of Asp829, confirming the indazole group's importance for binding. nih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the movement of the ligand-protein complex over time, assessing the stability of the interactions. nih.govnih.gov MD simulations were used to validate the stability of potent indazole-pyrimidine anticancer agents within the binding site of their target protein. nih.gov Analysis of parameters such as RMSD and RMSF from the simulation can confirm that the ligand remains stably bound in its predicted orientation. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery. mdpi.com These computational methods predict the pharmacokinetic and toxicity properties of drug candidates, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. mdpi.comjmchemsci.com

For various series of indazole derivatives, in silico ADMET properties are routinely evaluated. nih.govlongdom.org These predictions assess compliance with drug-likeness criteria such as Lipinski's Rule of Five and Veber's rule. nih.gov Properties like aqueous solubility, gastrointestinal absorption, potential for CYP450 enzyme inhibition, and toxicity are calculated. nih.govacs.org Studies on novel indazole-sulfonamides and indazol-pyrimidines have shown that these compounds generally exhibit favorable ADMET profiles, with low predicted toxicity and good solubility and absorption characteristics, making them promising candidates for further development. mdpi.comnih.gov

Advanced Analytical Techniques in Research of 7 Fluoro 1h Indazol 5 Amine

Spectroscopic Characterization for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 7-fluoro-1H-indazol-5-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the indazole core and the protons of the amine (NH₂) and indazole (NH) groups. The coupling patterns between adjacent protons, particularly the fluorine-proton coupling (J-coupling), are diagnostic for confirming the substitution pattern on the aromatic ring.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms, with the carbon atom bonded to the fluorine atom (C-7) showing a characteristic large chemical shift and a strong carbon-fluorine coupling constant.

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a powerful tool for confirming its presence and electronic environment. A single resonance is expected, and its chemical shift provides information about the fluorine's surroundings. Furthermore, the coupling observed between the fluorine atom and nearby protons in the ¹H NMR spectrum helps to definitively establish the fluorine's position at the C-7 position.

Interactive Table 1: Illustrative NMR Data for the 7-Fluoro-1H-Indazole Core (Note: The following table presents expected chemical shift ranges and multiplicities for the core structure. Actual experimental values may vary based on solvent and experimental conditions.)

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | 7.9 - 8.2 | Singlet (s) or Doublet (d) | - |

| ¹H | H-4 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| ¹H | H-6 | 6.5 - 6.9 | Doublet (d) | J(H-F) |

| ¹H | NH (amine) | Broad singlet | - | - |

| ¹H | NH (indazole) | Broad singlet | - | - |

| ¹³C | C-3 | 130 - 135 | - | - |

| ¹³C | C-3a | 120 - 125 | - | - |

| ¹³C | C-4 | 110 - 115 | - | - |

| ¹³C | C-5 | 140 - 150 | - | - |

| ¹³C | C-6 | 100 - 105 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| ¹³C | C-7 | 155 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| ¹³C | C-7a | 140 - 145 | Doublet (d) | ²J(C-F) ≈ 10-20 Hz |

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₆FN₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The expected monoisotopic mass is approximately 151.0546 Da. The fragmentation pattern observed in MS/MS experiments can further validate the structure by showing the loss of characteristic neutral fragments.

Interactive Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion Mode | Expected m/z | Interpretation |

|---|---|---|---|

| HRMS | ESI+ | ~152.0618 | [M+H]⁺ (Protonated molecule) |

| HRMS | ESI- | ~150.0473 | [M-H]⁻ (Deprotonated molecule) |

Chromatographic Methods for Purity and Compound Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both assessing the purity of a synthesized compound and for its purification.

High-Performance Liquid Chromatography (HPLC) is a powerful method used to separate, identify, and quantify each component in a mixture. For this compound, analytical HPLC is routinely used to determine its purity after synthesis. A common approach involves using a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound's retention time under specific conditions is a characteristic property, and the peak area is proportional to its concentration. Preparative HPLC utilizes the same principles on a larger scale to isolate the pure compound from reaction byproducts.

Interactive Table 3: Typical HPLC Parameters for Analysis of Indazole Derivatives

| Parameter | Typical Value / Description |

|---|---|

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector, typically at 254 nm |

| Injection Volume | 5 - 20 µL |

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This technique is the gold standard for structural confirmation. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of electron density maps, from which the precise positions of all atoms can be determined. This reveals exact bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which govern the crystal packing. This technique is also essential for analyzing the structure of co-crystals, where this compound is crystallized with another compound to modify its physical properties.

Interactive Table 4: Key Parameters Determined by Single-Crystal X-ray Crystallography (Note: This table lists the type of data obtained from an X-ray crystallographic experiment, as specific data for this compound is not publicly available.)

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (in Ångstroms). |

| Bond Angles | The angle formed between three connected atoms (in degrees). |

Future Perspectives in 7 Fluoro 1h Indazol 5 Amine Research

Emerging Synthetic Methodologies

While established methods for the synthesis of indazoles exist, the development of more efficient, scalable, and environmentally benign routes is a continuous effort in medicinal chemistry. Future research into the synthesis of 7-fluoro-1H-indazol-5-amine is likely to focus on novel catalytic systems and methodologies that offer improved yields and regioselectivity.

Emerging strategies that could be adapted for the synthesis of this compound and its derivatives include:

Palladium-Catalyzed Intramolecular C-H Amination: This method allows for the direct formation of the N-N bond of the indazole ring from readily available aminohydrazones, avoiding harsh reaction conditions. nih.gov

Copper-Catalyzed Cyclization: The use of copper catalysts, such as copper(I) oxide, for the cyclization of o-haloaryl N-tosylhydrazones presents a cost-effective and efficient alternative to palladium-based methods. nih.gov

Metal-Free Synthesis: Approaches that avoid the use of metal catalysts are gaining traction due to their lower cost and reduced environmental impact. nih.gov One such method involves the [bis-(trifluoroacetoxy)iodo]benzene (PIFA)-mediated direct aryl C-H amination of hydrazones. nih.gov

Synthesis from Substituted Anilines: Novel methods utilizing substituted anilines as starting materials could provide a more direct route to specifically substituted indazoles like this compound.

These methodologies, summarized in the table below, offer potential advantages over traditional synthetic routes and are ripe for exploration in the context of producing this compound and its derivatives for further biological evaluation.

| Synthetic Strategy | Catalyst/Reagent | Precursor | Potential Advantages |

| Intramolecular C-H Amination | Palladium-based catalyst | Aminohydrazones | High efficiency, mild conditions |

| Cyclization | Copper(I) oxide | o-haloaryl N-tosylhydrazones | Cost-effective, efficient |

| Metal-Free C-H Amination | PIFA | Hydrazones | Avoids metal contamination, environmentally friendly |

| Cyclization from Anilines | Various | Substituted anilines | Potentially more direct route |

Novel Biological Targets and Therapeutic Areas

The indazole core is a "privileged scaffold" known to interact with a wide range of biological targets. evitachem.com Derivatives of the indazole family have shown significant promise in various therapeutic areas, suggesting a broad scope for the future investigation of this compound.

Kinase Inhibition: A primary area of focus for indazole derivatives has been the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. guidechem.comnih.gov Future research on this compound could explore its potential as an inhibitor of:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a validated strategy for blocking angiogenesis, a key process in tumor growth. nih.govnih.gov

FGFRs (Fibroblast Growth Factor Receptors): Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents. mdpi.com

EGFR (Epidermal Growth Factor Receptor): EGFR inhibitors are used in the treatment of non-small cell lung cancer and other malignancies. mdpi.com

Other Kinases: The indazole scaffold has also been shown to be effective against other kinases such as SGK1, Tie2, and SRC, opening up further avenues for investigation. mdc-berlin.de

Other Therapeutic Areas: Beyond kinase inhibition, the structural features of this compound make it a candidate for investigation in other therapeutic domains:

Anti-inflammatory Agents: Some indazole derivatives, such as Bendazac and Benzydamine, are established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral Activity: Recent studies have shown that indazole-containing compounds can exhibit potent anti-influenza activity by targeting the PA-PB1 interface of the viral polymerase. nih.gov

Neurodegenerative Diseases and Other Conditions: The indazole scaffold has been explored for its potential in treating a range of conditions, including those involving cannabinoid (CB)1 receptor modulation and indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. google.comnih.gov

The diverse biological activities of the indazole class of molecules are summarized in the table below, highlighting the potential therapeutic applications for this compound.

| Therapeutic Area | Potential Biological Target(s) |

| Oncology | VEGFR-2, FGFR, EGFR, SGK1, Tie2, SRC, IDO1 |

| Inflammation | Cyclooxygenase (COX) |

| Infectious Diseases | Influenza Virus Polymerase (PA-PB1) |

| Neurology/Other | Cannabinoid (CB)1 Receptor |

Advancements in Computational and Predictive Modelling

In silico methods are becoming increasingly integral to the drug discovery process, enabling the rational design and prediction of the biological activity of novel compounds. longdom.org Future research on this compound will undoubtedly leverage these computational tools to accelerate its development.

Key computational approaches that can be applied include:

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives within the active site of various biological targets, such as kinases. nih.govnih.govnih.gov This allows for the prioritization of compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and identify key interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models can be developed to correlate the structural features of a series of indazole derivatives with their biological activity, enabling the prediction of the potency of new analogues. longdom.org

Pharmacophore Modeling: This approach can be used to identify the key structural features required for biological activity, guiding the design of new compounds with improved properties.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify potential liabilities early in the drug discovery process.

These computational methods can be used in a synergistic manner to guide the design and optimization of this compound-based drug candidates.

Integration with High-Throughput Screening and Chemical Biology

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of novel "hit" compounds. nih.gov Chemical biology utilizes chemical tools to probe and understand biological systems. The integration of these approaches will be crucial for uncovering the full therapeutic potential of this compound.

Future directions in this area include:

Development of Focused Libraries: The synthesis of a focused library of derivatives based on the this compound scaffold would be a valuable resource for HTS campaigns against various targets, particularly kinases. medchemexpress.comselleckchem.com

Fragment-Based Screening: this compound itself could be used as a fragment in fragment-based drug discovery (FBDD) approaches. This involves screening small, low-molecular-weight compounds (fragments) for weak binding to a target, and then growing or linking these fragments to generate more potent leads.

Development of Chemical Probes: Derivatives of this compound could be functionalized to create chemical probes. These probes, which may incorporate features such as fluorescent tags or photo-affinity labels, can be used to identify the cellular targets of the compound and elucidate its mechanism of action.

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, can be a powerful approach for identifying compounds with novel mechanisms of action. A library of this compound derivatives could be screened in various phenotypic assays to uncover unexpected therapeutic applications.

The integration of these advanced screening and chemical biology techniques will be instrumental in unlocking the therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 7-fluoro-1H-indazol-5-amine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis can involve multi-step processes, including halogenation, amination, and cyclization. Key reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Nucleophilic substitution under basic conditions (e.g., using amines or thiols) is critical for introducing the fluorine and amine groups. Reaction temperature and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield. Parallel small-scale trials are advised to optimize conditions .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions.

- X-ray crystallography (via SHELX software) for absolute configuration determination.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula. Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Implement strict PPE (gloves, lab coat, goggles), use fume hoods for synthesis, and store the compound in airtight containers away from light. Emergency procedures for spills (neutralization with inert adsorbents) and exposure (immediate rinsing for eyes/skin) must be established. Safety data sheets (SDS) should guide risk mitigation .

Q. Which analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer :

- HPLC/UPLC with UV detection for quantitative purity analysis.

- Melting point determination to compare with literature values.

- Elemental analysis (C, H, N) to validate stoichiometric composition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer : Conduct a meta-analysis of assay conditions (e.g., cell lines, solvent systems, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like Bland-Altman plots or Cohen’s κ can quantify variability. Transparent reporting of raw data (following FAIR principles) aids reproducibility .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Step-wise monitoring : Use TLC or in-situ IR to track intermediate formation.

- Catalyst screening : Test palladium, copper, or nickel catalysts for coupling steps.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) often enhance reactivity.

- Scale-up adjustments : Maintain stoichiometric ratios and avoid exothermic conditions .

Q. How should a structure-activity relationship (SAR) study for this compound derivatives be designed?

- Methodological Answer :

- Derivative synthesis : Systematically modify substituents (e.g., alkyl, aryl, halogen groups).

- Bioassay panels : Test against target enzymes (e.g., α-glucosidase) and cell lines.

- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities.

- Data integration : Apply QSAR models to correlate structural features with activity .

Q. How can low solubility of this compound in pharmacological assays be addressed?

- Methodological Answer :

- Co-solvents : Use DMSO-ethanol mixtures (<5% v/v to avoid cytotoxicity).

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Data and Reproducibility

Q. What frameworks ensure robust data interpretation in studies involving this compound?

- Methodological Answer : Adopt the STARD (Standards for Reporting Diagnostic Accuracy) or ARRIVE (Animal Research) guidelines. Pre-register protocols on platforms like Open Science Framework. Use version control software (GitHub) for data tracking and share raw datasets in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.